(1R,2R)-2-(Benzyloxy)cyclopentanamine
CAS No.: 181657-56-7
Cat. No.: VC20912073
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 181657-56-7 |
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Molecular Formula | C12H17NO |
Molecular Weight | 191.27 g/mol |
IUPAC Name | (1R,2R)-2-phenylmethoxycyclopentan-1-amine |
Standard InChI | InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1 |
Standard InChI Key | JIMSXLUBRRQALI-VXGBXAGGSA-N |
Isomeric SMILES | C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N |
SMILES | C1CC(C(C1)OCC2=CC=CC=C2)N |
Canonical SMILES | C1CC(C(C1)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
(1R,2R)-2-(Benzyloxy)cyclopentanamine consists of a cyclopentane ring with two specific substituents: a benzyloxy group at the C-2 position and an amino group at the C-1 position. The compound features a specific stereochemical configuration designated by (1R,2R), indicating the absolute configuration at the two chiral centers .
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties that affect its handling, storage, and application in various contexts. Table 1 summarizes the key physical and chemical properties of (1R,2R)-2-(Benzyloxy)cyclopentanamine.
Table 1: Physical and Chemical Properties of (1R,2R)-2-(Benzyloxy)cyclopentanamine
Spectroscopic Data
The structural identification and characterization of (1R,2R)-2-(Benzyloxy)cyclopentanamine typically involve various spectroscopic methods. The compound's chemical structure can be represented through different notation systems, as summarized in Table 2.
Table 2: Structural Identifiers for (1R,2R)-2-(Benzyloxy)cyclopentanamine
Identifier Type | Data | Reference |
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SMILES | C1CC@HN | |
InChI | InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1 | |
InChIKey | JIMSXLUBRRQALI-VXGBXAGGSA-N |
Synonyms and Nomenclature
Synthesis Methods
General Synthetic Approaches
The synthesis of (1R,2R)-2-(Benzyloxy)cyclopentanamine typically involves several key steps, starting from appropriate precursors and following stereochemically controlled reactions.
Stereoselective Synthesis
Chemical Reactivity
Functional Group Reactivity
The chemical reactivity of (1R,2R)-2-(Benzyloxy)cyclopentanamine is largely determined by its functional groups:
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The primary amine group (-NH2) serves as a nucleophile in various reactions, including nucleophilic substitutions, additions to carbonyl compounds, and amide formation .
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The benzyloxy group (PhCH2O-) can undergo deprotection under appropriate conditions to reveal a hydroxyl group, making it useful as a protecting group in synthetic sequences.
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The cyclopentane ring provides a conformationally constrained backbone that can influence the spatial orientation of the functional groups, affecting their reactivity and selectivity in various transformations .
Stereochemical Considerations
The specific (1R,2R) stereochemistry of the compound influences its reactivity in several ways:
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The stereochemistry can direct the approach of reagents to specific faces of the molecule, leading to stereoselective outcomes in subsequent reactions.
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The spatial arrangement of the amine and benzyloxy groups may facilitate intramolecular reactions or interactions with specific catalysts or reagents.
Applications
Medicinal Chemistry
(1R,2R)-2-(Benzyloxy)cyclopentanamine serves as an important building block in medicinal chemistry due to its ability to interact with biological macromolecules. Specific applications include:
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As a structural component in the synthesis of potential therapeutic agents, particularly those requiring specific stereochemistry for proper biological activity.
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In the development of enzyme inhibitors, where the rigid cyclopentane backbone can provide a scaffold for positioning functional groups in optimal orientations for interaction with target enzymes.
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As a chiral auxiliary or template in asymmetric synthesis of pharmaceutically relevant compounds.
Organic Synthesis
In organic synthesis, (1R,2R)-2-(Benzyloxy)cyclopentanamine finds application as:
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A chiral building block for the construction of more complex molecular architectures.
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A substrate for studying stereoselective transformations and developing new methodologies in asymmetric synthesis.
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A precursor for the preparation of specialized ligands for asymmetric catalysis .
Related Compounds
Stereoisomers
Several stereoisomers of 2-(Benzyloxy)cyclopentanamine exist, each with potentially different properties and applications:
Table 4: Stereoisomers of 2-(Benzyloxy)cyclopentanamine
Structural Analogs
Structural modifications of (1R,2R)-2-(Benzyloxy)cyclopentanamine lead to various analogs with potentially distinct properties:
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(1R,2R)-2-(Benzyloxy)cyclopentan-1-ol: A related compound with a hydroxyl group instead of an amine at the C-1 position .
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(1R,2R)-2-(Benzyloxy)cyclohexanamine: A homolog featuring a six-membered ring instead of a five-membered ring .
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(1R,2S)-2-(Benzyloxy)cyclobutanamine: An analog with a smaller ring size and different stereochemistry.
Future Research Directions
Research on (1R,2R)-2-(Benzyloxy)cyclopentanamine continues to evolve, with several promising directions for future investigation:
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Development of more efficient and scalable synthetic routes to enhance accessibility for research and industrial applications.
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Exploration of novel applications in medicinal chemistry, particularly as building blocks for targeted drug design.
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Investigation of catalytic activities when incorporated into specialized ligand structures for asymmetric synthesis.
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Computational studies to better understand the conformational preferences and reactivity patterns of the compound and its derivatives.
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